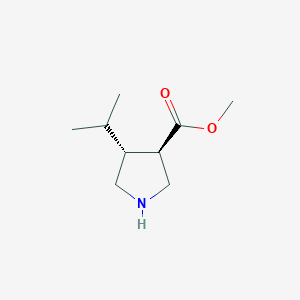![molecular formula C13H15NO2 B1416669 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone CAS No. 915917-10-1](/img/structure/B1416669.png)
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Descripción general
Descripción
“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a compound with the CAS Number 915917-10-1. It has a molecular weight of 217.27 and its IUPAC name is 1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is represented by the linear formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a solid substance at room temperature . It has a molecular weight of 217.27 .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural framework of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone could be modified to enhance its affinity for viral proteins, potentially leading to the development of new antiviral agents.
Anti-inflammatory Applications
The indole nucleus is known to possess anti-inflammatory properties . By acting on specific inflammatory pathways, indole derivatives can be utilized in the development of treatments for conditions characterized by inflammation .
Anticancer Therapeutics
Indole compounds have been explored for their anticancer properties , with some derivatives showing promise in treating various cancer cells . The ability of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone to interact with cancer cell receptors could be harnessed to create targeted cancer therapies.
Antimicrobial and Antitubercular Activity
Research has indicated that indole derivatives can have antimicrobial and antitubercular effects . These compounds can be designed to target specific bacterial strains, offering a pathway for the development of new antibiotics .
Direcciones Futuras
Indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
The compound “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a complex organic molecule that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The reactivity of this compound would be influenced by the presence of the indole ring and the various substituents. The indole ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
. These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown efficacy in reducing the viability and growth of cancer cells .
Action Environment
The action, efficacy, and stability of “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .
Propiedades
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTHXNOXCIMWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654833 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915917-10-1 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




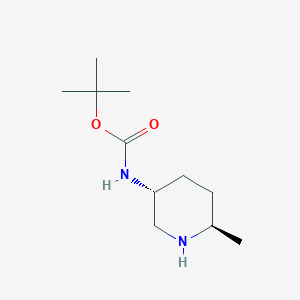
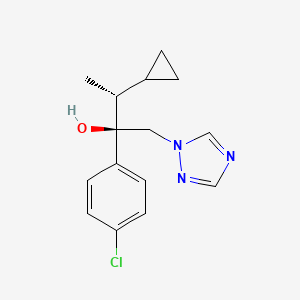
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)
![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

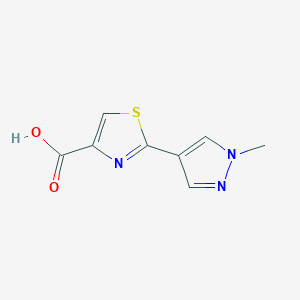
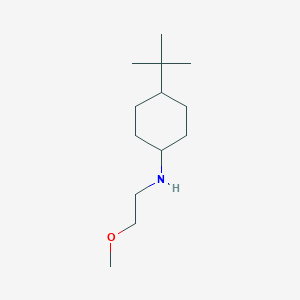

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

